3-Chloro-1,2,4-benzotriazine
Overview
Description
3-Chloro-1,2,4-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family. These compounds are known for their aromatic, fused nitrogen-containing ring structures. This compound is particularly significant due to its diverse biological activities and its role as a key structural element in many pharmacologically active compounds .
Mechanism of Action
Target of Action
1,2,4-benzotriazines, a class of compounds to which 3-chloro-1,2,4-benzotriazine belongs, are known to exhibit diverse biological activities . They constitute the key structural element of many biologically active compounds .
Mode of Action
It is known that 1,2,4-benzotriazines can be transformed into stable benzotriazinyl radicals . These radicals can interact with various biological targets, potentially altering their function.
Biochemical Pathways
Benzotriazines are known to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 16558 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Some 1,2,4-benzotriazine analogues have shown anti-tumor effects against various cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
The stability of the compound may be influenced by factors such as temperature, as it has a melting point of 96-98 degrees celsius .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the benzotriazine derivative and the biomolecule it interacts with .
Cellular Effects
These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzotriazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzotriazine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzotriazine derivatives are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Benzotriazine derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-benzotriazine typically involves the cyclization of N-(2-aminoaryl)benzhydrazides. This process starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. The resulting intermediate undergoes intramolecular heterocyclization to form 1,4-dihydrobenzotriazines, which are then oxidized to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of copper(I) iodide as a catalyst and pyrrole-2-carboxylic acid as a ligand. The reaction conditions typically include the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine, followed by in situ oxidation in the presence of copper(I) ions and oxygen .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzotriazines, benzotriazine N-oxides, and reduced derivatives .
Scientific Research Applications
3-Chloro-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits diverse biological activities, including antitumor, antibacterial, and antiviral properties.
Medicine: It serves as a precursor for the development of pharmacologically active drugs.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,2,4-Benzotriazine: The parent compound without the chlorine substituent.
3-Methyl-1,2,4-benzotriazine: A methyl-substituted derivative.
3-Amino-1,2,4-benzotriazine: An amino-substituted derivative.
Uniqueness: 3-Chloro-1,2,4-benzotriazine is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its non-chlorinated counterparts. The chlorine substituent also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-1,2,4-benzotriazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZDOSFUDVOCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90535518 | |
Record name | 3-Chloro-1,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90535518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91669-21-5 | |
Record name | 3-Chloro-1,2,4-benzotriazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90535518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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